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The following table summarizes key factors that have been associated with a lower probability of achieving

transfusion independence (TT) with momelotinib therapy.

Observed Impact on

Factor Supporting Evidence / Proposed Mechanism
Tl Response
High Baseline Lower response rate Associated with higher inflammatory markers (e.g.,
Inflammation [1] CRP) and cytokine-driven hepcidin production that
may persist despite ACVRL1 inhibition [1].
Specific Genetic Variable response Favorable: Type 1/like CALR mutation [2] [3].
Profile Unfavorable: ASXL1 or SRSF2 mutations [2] [3].

Advanced Disease & Reduced response

Longstanding likelihood [3]
Anemia

Low Serum Iron Mixed predictive
Availability value

Shorter time from MF diagnosis to momelotinib
therapy is favorable; suggests less potential for
reversing anemia in late-stage, treatment-refractory
disease [3].

Low ferritin (<55 mcglL) is a favorable predictor [3].
High hepcidin at baseline is unfavorable, but
momelotinib's mechanism is to lower it [1] [4].
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Observed Impact on . . .
Factor Supporting Evidence |/ Proposed Mechanism

Tl Response

Prior JAK2 Inhibitor Does not preclude Real-world studies show Tl rates of 21-32% in JAKIi-
Failure response, but may exposed patients; specific reason for prior failure
influence degree (e.g., anemia vs. lack of spleen response) may be

relevant [5] [4].

Proposed Mechanism of Action & Resistance

Momelotinib's effect on anemia is primarily attributed to its unique dual inhibition of JAK1/2 and ACVR1
[1] [4] [6]. The following diagram illustrates this mechanism and potential points of investigation for non-

response.
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Investigating Mechanism-Based Non-Response:

e Confirm Hepcidin Suppression: A core proposed mechanism is that momelotinib inhibits ACVR1,
reducing the transcription of the hepcidin gene (HAMP), which should increase iron availability for
erythropoiesis [1] [4]. In a non-responding patient, confirming a reduction in serum hepcidin levels is a
critical first step.

¢ Evaluate Iron Mobilization: Assess if the reduction in hepcidin translates to functional iron
mobilization. Investigate markers like serum iron, transferrin saturation, and ferritin over time [1]. A
lack of improvement may suggest other factors are dominating the anemia.

¢ Assess Inflammatory Burden: High baseline inflammation can sustain hepcidin production via the
JAK-STAT pathway, potentially overwhelming the ACVRL1 inhibitory effect [1]. Measuring inflammatory
cytokines (e.g., IL-6) and CRP may provide insight.

Experimental & Clinical Assessment Guide

For a comprehensive assessment of a poor anemia response, consider the following experimental and clinical

protocols.

1. Biomarker Profiling Protocol This is crucial for validating the drug's mechanism and identifying

resistance.

¢ Objective: To track dynamic changes in iron regulation and inflammatory biomarkers following
momelotinib initiation.
¢ Methodology:
o Sample Collection: Collect serum samples at baseline, 6 hours post-first dose (to capture
acute hepcidin suppression [1]), and at regular intervals (e.g., weeks 2, 4, 8, 12).
o Key Biomarkers:
= Hepcidin-25: Measured via mass spectrometry [1].
= |ron Panel: Serum iron, ferritin, transferrin saturation.
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= Erythropoiesis Markers: Reticulocyte count, erythropoietin levels.
= Inflammation Marker: High-sensitivity C-reactive protein (hsCRP).
¢ Troubleshooting: If hepcidin does not decrease significantly, it may indicate a failure in the ACVR1
inhibitory mechanism or an overwhelming inflammatory drive.

2. Patient Stratification & Clinical History Analysis

e Objective: To identify clinical and genetic features associated with a lower probability of Tl response.
¢ Methodology:
o Genetic Sequencing: Perform NGS on a baseline sample to determine the status of key
genes (ASXL1, SRSF2, U2AF1, CALR type) [2] [3].
o Clinical Data Review: Carefully document the duration of MF and anemia, transfusion history
prior to momelotinib, and the reason for discontinuation of any prior JAK inhibitor (e.g.,
ruxolitinib) [5].
¢ Troubleshooting: Patients with high-risk mutations like ASXL1 or longstanding transfusion needs
may have more advanced bone marrow failure, leaving less functional reserve for momelotinib to
exert its effect [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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